molecular formula C11H16O4 B6601999 methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate CAS No. 2091607-80-4

methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B6601999
CAS No.: 2091607-80-4
M. Wt: 212.24 g/mol
InChI Key: NGJAMEHJHKHQEH-UHFFFAOYSA-N
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Description

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an oxan-4-yl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with oxan-4-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclobutanone, followed by the addition of oxan-4-yl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the oxan-4-yl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxocyclobutane-1-carboxylate: Lacks the oxan-4-yl group, making it less versatile in certain reactions.

    Oxan-4-yl derivatives: Compounds with similar oxan-4-yl groups but different core structures.

Uniqueness

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and an oxan-4-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-10(13)11(6-9(12)7-11)8-2-4-15-5-3-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJAMEHJHKHQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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